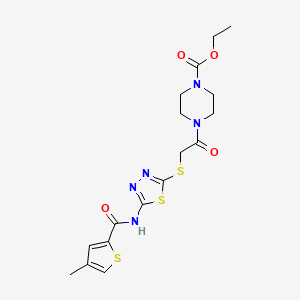

Ethyl 4-(2-((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Description

Ethyl 4-(2-((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 4-methylthiophene-2-carboxamido group via a thioether-acetyl bridge. The piperazine ring is substituted with an ethyl carboxylate moiety, enhancing solubility and modulating pharmacokinetic properties.

Properties

IUPAC Name |

ethyl 4-[2-[[5-[(4-methylthiophene-2-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4S3/c1-3-26-17(25)22-6-4-21(5-7-22)13(23)10-28-16-20-19-15(29-16)18-14(24)12-8-11(2)9-27-12/h8-9H,3-7,10H2,1-2H3,(H,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBJVAIKDSNFJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

This compound is typically synthesized through multi-step organic synthesis. A common synthetic route involves the formation of key intermediates such as 4-methylthiophene-2-carboxamide and 1,3,4-thiadiazole derivatives. The process usually includes:

Formation of 4-methylthiophene-2-carboxamide: : This involves reacting 4-methylthiophene-2-carboxylic acid with suitable amines under dehydrating conditions.

Synthesis of 1,3,4-thiadiazole derivative: : This involves cyclization reactions with appropriate thioamides.

Coupling Reactions: : Combining these intermediates with ethyl piperazine-1-carboxylate in the presence of condensing agents like EDCI/HOBt or DCC to yield the final product. Reaction conditions typically include anhydrous solvents, inert atmospheres, and controlled temperatures to optimize yield and purity.

Industrial Production Methods:

Scaling up the synthesis for industrial production often requires optimization of reaction conditions for cost-efficiency and safety. Methods include continuous flow synthesis, process optimization for reducing waste and energy consumption, and utilization of green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : The thiophene ring can undergo oxidation to produce sulfoxides or sulfones.

Reduction: : Reduction of the carbonyl groups leads to alcohol derivatives.

Substitution: : The compound can undergo nucleophilic or electrophilic substitution, especially at the thiophene ring and piperazine nitrogen atoms.

Common Reagents and Conditions:

Oxidation Reagents: : Use of m-chloroperoxybenzoic acid (mCPBA) for sulfoxidation.

Reduction Reagents: : Employing lithium aluminium hydride (LiAlH4) for reducing carbonyl groups.

Substitution Reagents: : Use of strong bases such as sodium hydride (NaH) or acids like hydrochloric acid (HCl) under controlled temperatures.

Major Products:

Oxidized derivatives like sulfoxides and sulfones.

Reduced alcohol forms.

Substituted products with altered functional groups based on substitution sites.

Scientific Research Applications

Biological Activities

Ethyl 4-(2-((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate has been studied for several biological activities:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have shown its effectiveness against bacterial strains, suggesting potential applications in treating infections .

- Anticancer Properties : Preliminary research indicates that this compound may inhibit the growth of cancer cells by targeting specific metabolic pathways involved in tumor progression. The mechanisms of action are believed to involve enzyme inhibition and modulation of signaling pathways associated with cell proliferation .

- Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent. In silico studies suggest that it may act as an inhibitor of key enzymes involved in inflammatory processes, such as lipoxygenases .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer effects of this compound, researchers found that it significantly inhibited the proliferation of various cancer cell lines. The study employed cell viability assays and flow cytometry to assess apoptosis induction in treated cells. Results indicated that the compound triggers apoptotic pathways, thereby reducing tumor growth in vitro .

Mechanism of Action

The mechanism of action often involves interaction with biological macromolecules. Potential mechanisms include:

Binding to Enzymes: : Inhibiting enzyme activity through interaction with active sites.

Interaction with DNA/RNA: : Affecting gene expression and cellular functions.

Pathways Involvement: : Modulating biochemical pathways that control cell proliferation, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Key Observations :

Piperazine Modifications

Key Observations :

- The ethyl carboxylate in the target compound is less sterically hindered than tert-butyl () and may offer better metabolic stability compared to benzyl groups () .

Biological Activity

Ethyl 4-(2-((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate (CAS Number: 1351613-70-1) is a compound characterized by its unique structural features, including a piperazine ring and a thiadiazole moiety. These structural characteristics suggest potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article aims to compile and analyze the existing literature regarding the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 455.6 g/mol. The compound features multiple functional groups that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 455.6 g/mol |

| CAS Number | 1351613-70-1 |

Antimicrobial Activity

The presence of the thiadiazole ring in this compound suggests potential antimicrobial properties. Compounds containing thiadiazole have been reported to exhibit significant antibacterial and antifungal activities. For instance, a study indicated that similar compounds with thiadiazole moieties demonstrated effective inhibition against various bacterial strains, indicating that this compound may share similar properties .

Case Studies and Research Findings

- Thiadiazole Derivatives : A series of studies focused on thiadiazole derivatives indicated their potential as anti-inflammatory agents and their ability to inhibit specific enzymes related to inflammation . These findings suggest that this compound could also exhibit similar activities.

- Piperazine Conjugates : Research on piperazine derivatives has shown promising results in various biological assays. For example, a study demonstrated that piperazine compounds could effectively inhibit tyrosinase activity, which is crucial in melanin production . This suggests that the piperazine component of this compound may contribute to its biological efficacy.

While specific studies on the mechanism of action for this compound are lacking, insights can be drawn from related compounds. The interaction of thiadiazole and piperazine moieties with biological targets may involve enzyme inhibition or modulation of signaling pathways associated with inflammation and microbial resistance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Ethyl 4-(2-((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate?

- Methodology : The compound can be synthesized via sequential coupling reactions. For example:

React 4-methylthiophene-2-carboxylic acid hydrazide with carbon disulfide to form the 1,3,4-thiadiazole core .

Introduce the acetylpiperazine moiety via nucleophilic substitution or coupling agents like triethylamine in tetrahydrofuran (THF) under reflux .

Final esterification with ethyl chloroformate under basic conditions.

- Key Parameters : Reflux duration (5–6 hours), solvent polarity (THF or ethyl alcohol), and stoichiometric ratios (1:1 molar ratio of reactants) are critical for yield optimization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- 1H/13C NMR : Verify piperazine ring protons (δ 3.2–3.8 ppm) and thiadiazole sulfur environments.

- FT-IR : Confirm carbonyl stretches (~1700 cm⁻¹ for ester, ~1650 cm⁻¹ for carboxamide) .

- HPLC/MS : Ensure >95% purity using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use PPE (gloves, goggles) to avoid skin/eye irritation, as seen in structurally similar piperazine derivatives .

- Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the compound’s tautomeric equilibrium?

- Experimental Design :

- Compare UV-Vis spectra in polar (DMSO) vs. nonpolar (toluene) solvents to detect thione-thiol tautomer shifts .

- Key Finding : Polar solvents stabilize the thione form (λmax ~320 nm), while nonpolar solvents favor thiol tautomers (λmax ~290 nm) .

Q. What computational strategies predict binding affinity to biological targets?

- Methodology :

Perform molecular docking (AutoDock Vina) against fungal CYP51 or human topoisomerase II.

Validate with MD simulations (AMBER) to assess binding stability .

- Example : Analogous thiadiazole-piperazine hybrids showed ∆G values of −9.2 kcal/mol against Candida albicans .

Q. How can structure-activity relationships (SAR) guide derivative design?

- SAR Insights :

- Thiadiazole Modifications : Substituting 4-methylthiophene with electron-withdrawing groups (e.g., Cl) enhances antifungal activity .

- Piperazine Linkers : Acylation with bulkier groups (e.g., tert-butyl) reduces solubility but improves membrane permeability .

- Table 1 : Activity Trends in Derivatives

| Derivative Substitution | Antifungal IC50 (µM) | LogP |

|---|---|---|

| 4-Methylthiophene | 12.5 | 2.3 |

| 4-Chlorothiophene | 8.7 | 2.9 |

| tert-Butyl piperazine | 15.8 | 3.5 |

| Data extrapolated from |

Q. What crystallographic tools resolve its 3D structure?

- Procedure :

Grow single crystals via slow evaporation in ethyl acetate/hexane.

Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine using SHELXL (R-factor < 0.05) .

- Key Metrics : Bond lengths (C–S: 1.74 Å, C–N: 1.32 Å) and dihedral angles confirm planarity of the thiadiazole ring .

Methodological Considerations

Q. How are solvent effects minimized during synthesis?

- Optimization :

- Use aprotic solvents (THF, DMF) to prevent nucleophilic interference.

- Add molecular sieves to absorb residual water in esterification steps .

Q. What chromatographic techniques purify intermediates effectively?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.